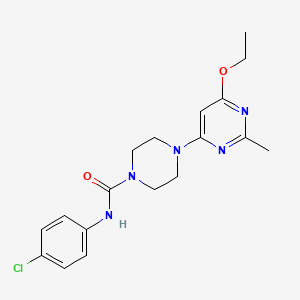![molecular formula C20H17N3O2S B2997610 N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide CAS No. 300378-99-8](/img/structure/B2997610.png)
N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide is an organic compound that combines multiple aromatic structures with a pyrimidinyl thioether functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide typically involves several steps:
Formation of the pyrimidinyl thioether moiety by reacting 6-methylpyrimidine with thiol reagents.
Coupling this intermediate with a phenylacetic acid derivative under oxidative conditions to form the thioether linkage.
Formation of the amide bond by reacting the carboxylic acid derivative with benzoyl chloride or an equivalent benzamide-forming reagent.
Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for larger scale production, often using continuous flow chemistry techniques to maximize yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could be performed on the carbonyl group using agents like sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions: The reactions typically employ standard organic solvents such as dichloromethane, ethanol, or acetonitrile, under controlled temperatures ranging from -20°C to 120°C.
Major Products Formed: Major products from these reactions include the corresponding sulfoxides, sulfones, alcohol derivatives, and substituted aromatic compounds, which could alter the biological and chemical properties of the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound can be utilized in the development of new organic reactions and as a reagent in synthetic chemistry to form more complex molecules. Biology: Its structure suggests potential as a ligand for binding studies in biochemistry, particularly those targeting specific receptors or enzymes. Medicine: While not extensively studied, derivatives might possess bioactive properties useful in drug design. Industry: Its unique thioether and amide bonds could be useful in materials science for developing new polymers or resins.
Wirkmechanismus
The compound's mechanism of action in biological systems might involve interaction with specific enzymes or receptors due to its aromatic and amide functionalities. It could act as an inhibitor or activator, depending on the structure of the interacting molecule. Pathways involved might include signal transduction mechanisms where binding to a receptor triggers a cellular response.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide is unique due to its specific combination of pyrimidinyl thioether and benzamide structures. Similar compounds might include:
N-[1-(pyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide
1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethanol
N-[2-oxo-2-(phenylthio)ethyl]benzamide
Eigenschaften
IUPAC Name |
N-[1-(6-methylpyrimidin-4-yl)sulfanyl-2-oxo-2-phenylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-14-12-17(22-13-21-14)26-20(18(24)15-8-4-2-5-9-15)23-19(25)16-10-6-3-7-11-16/h2-13,20H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZAAOIGLMPVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[benzyl(ethyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B2997529.png)
![2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2997530.png)

![3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2997534.png)
![2-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2997537.png)
![5-bromo-2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B2997538.png)

![8-methyl-2-(pyridin-4-yl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2997540.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2997542.png)

![4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B2997545.png)
![1-(5-Fluoropyrimidin-4-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2997548.png)
![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2997550.png)
